Cas no 23470-44-2 (2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol)
2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol
- 2-[4-(3-Amino-4-nitro-phenyl)-piperazin-1-yl]-ethanol
- 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol
- MAGAFWCADCQCEJ-UHFFFAOYSA-N
- 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
- AKOS000439520
- SCHEMBL2553773
- MFCD00545981
- CS-0449993
- 23470-44-2
- 2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethanol
- DTXSID201253505
- 2-[4-(3-Amino-4-nitrophenyl)-piperazin-1-yl]ethan-1-ol
- AS-2771
- 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol
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- MDL: MFCD00545981
- Inchi: 1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2
- InChI Key: MAGAFWCADCQCEJ-UHFFFAOYSA-N
- SMILES: OCCN1CCN(C2C=CC(=C(C=2)N)[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 266.13789045Da
- Monoisotopic Mass: 266.13789045Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 98.6Ų
2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B404830-50mg |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol |
23470-44-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B404830-100mg |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol |
23470-44-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B404830-500mg |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol |
23470-44-2 | 500mg |
$ 115.00 | 2022-06-07 | ||
| AK Scientific | AMTGC052-250mg |
2-(4-(3-amino-4-nitrophenyl)piperazin-1-yl)ethanol |
23470-44-2 | 97% | 250mg |
$49 | 2025-02-18 | |
| AK Scientific | AMTGC052-1g |
2-(4-(3-amino-4-nitrophenyl)piperazin-1-yl)ethanol |
23470-44-2 | 97% | 1g |
$140 | 2025-02-18 | |
| AK Scientific | AMTGC052-5g |
2-(4-(3-amino-4-nitrophenyl)piperazin-1-yl)ethanol |
23470-44-2 | 97% | 5g |
$431 | 2025-02-18 | |
| Apollo Scientific | OR310457-1g |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol |
23470-44-2 | 1g |
£108.00 | 2024-08-02 | ||
| Apollo Scientific | OR310457-5g |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol |
23470-44-2 | 5g |
£322.00 | 2024-08-02 | ||
| Ambeed | A762407-1g |
2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethanol |
23470-44-2 | 97% | 1g |
$217.0 | 2024-07-28 | |
| abcr | AB508746-1 g |
2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethanol |
23470-44-2 | 1g |
€270.80 | 2023-06-14 |
2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol Suppliers
2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol
Introduction to 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol (CAS No. 23470-44-2)
2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 23470-44-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex piperazine core linked to an ethyl alcohol moiety and a nitro-substituted aromatic ring, has garnered attention due to its structural versatility and potential biological activity. The presence of both amino and nitro functional groups on the phenyl ring enhances its reactivity, making it a valuable scaffold for further chemical derivatization and pharmacological exploration.
The piperazine moiety is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including serotonin and dopamine receptors. This structural feature contributes to the compound's potential as an intermediate in the synthesis of bioactive molecules targeting neurological and cardiovascular disorders. The nitrophenyl group, on the other hand, introduces both electronic and steric effects that can modulate the compound's solubility, metabolic stability, and binding affinity. The combination of these features makes 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol are being explored as potential candidates for treating conditions such as depression, anxiety, and hypertension. The nitro group in the molecule can be further functionalized through reduction or other chemical transformations to yield amines, which are key intermediates in many drug syntheses. This adaptability makes the compound a versatile building block in synthetic chemistry.
The 3-amino group on the phenyl ring provides a site for selective modifications, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, introduction of chiral centers or other functional groups can enhance enantioselectivity or metabolic stability. Recent studies have demonstrated that modifications at this position can significantly alter the pharmacokinetic profile of related compounds, highlighting the importance of precise structural design.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds for clinical development. Additionally, high-throughput screening (HTS) technologies have enabled rapid testing of large libraries of derivatives, accelerating the discovery process.
The synthesis of 2-4-(3-Amino-4-nitrophenyl)piperazin-1-ylethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nitration of an aromatic precursor, followed by condensation with piperazine derivatives and subsequent functional group transformations. The use of modern catalytic methods has improved efficiency in these processes, reducing waste and energy consumption.
In conclusion, 2-4-(3-Amino-4-nitrophenyl)piperazin-1-yethan-l-alcohol (CAS No. 23470–44–2) represents a fascinating area of research with significant implications for drug development. Its unique structural features offer opportunities for designing novel therapeutic agents with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation.
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